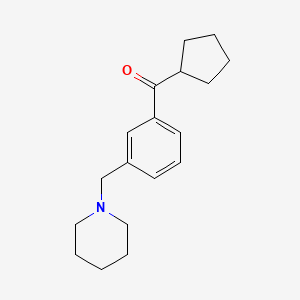
Ácido 4-(4'-(2-Pentiloxi)fenil)fenilborónico
Descripción general
Descripción
“(4’-(Pentan-2-yloxy)-[1,1’-biphenyl]-4-yl)boronic acid”, also known as Oxybiphenylboronic acid, is a chemical compound with significant potential for use in scientific research and industrial applications. It is used as a laboratory chemical and in the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular formula of this compound is C17H21BO3 and it has a molecular weight of 284.1600 g/mol . The structure consists of a biphenyl core with a pentan-2-yloxy group attached to one of the phenyl rings and a boronic acid group attached to the other phenyl ring.Chemical Reactions Analysis
Boronic acids, including this compound, are known to be involved in Suzuki–Miyaura coupling reactions . This is a type of carbon–carbon bond-forming reaction that is widely used in organic chemistry .Physical and Chemical Properties Analysis
This compound is a solid . More specific physical and chemical properties were not found in the available resources.Aplicaciones Científicas De Investigación
Síntesis Orgánica
Ácido 4-(4'-(2-Pentiloxi)fenil)fenilborónico: es un bloque de construcción versátil en la síntesis orgánica, particularmente en las reacciones de acoplamiento cruzado de Suzuki-Miyaura. Esta reacción implica el acoplamiento de un ácido borónico arilo o vinilo con un haluro de arilo o vinilo en presencia de un catalizador de paladio . También se utiliza como ligando en reacciones catalizadas por metales de transición, como las reacciones de Heck catalizadas por paladio y las cicloadiciones de azida-alquino catalizadas por cobre .
Medicina
En el campo de la medicina, este compuesto ha demostrado eficacia en la inhibición de la actividad del proteasoma. Se está explorando en el desarrollo de fármacos para varios cánceres, incluidos el cáncer de mama, pulmón y próstata . Su grupo funcional de ácido borónico es un grupo funcional clave que interactúa con los sistemas biológicos.
Ciencia de Materiales
This compound: contribuye al desarrollo de nuevos materiales con propiedades deseables. Se utiliza en la síntesis de polímeros y cristales líquidos, donde sus propiedades únicas se aprovechan para mejorar la funcionalidad de estos materiales .
Química Analítica
En química analítica, los ácidos fenilborónicos, incluidos derivados como el This compound, se utilizan por su capacidad de respuesta a moléculas que contienen diol, como la glucosa. Esto los convierte en candidatos potenciales para sistemas de detección de glucosa y administración de insulina .
Agricultura
Si bien no se mencionan directamente aplicaciones específicas en agricultura para este compuesto, los ácidos borónicos se consideran generalmente por su papel en el diseño de nuevos fármacos y dispositivos de administración de fármacos, que pueden incluir aplicaciones agrícolas como la protección de plantas y la regulación del crecimiento .
Safety and Hazards
This compound is classified as a skin irritant (Category 2), serious eye irritant (Category 2A), and may cause respiratory irritation (Category 3) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water in case of contact with eyes .
Propiedades
IUPAC Name |
[4-(4-pentan-2-yloxyphenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-3-4-13(2)21-17-11-7-15(8-12-17)14-5-9-16(10-6-14)18(19)20/h5-13,19-20H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVDSTWRPUFXCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)OC(C)CCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584804 | |
| Record name | {4'-[(Pentan-2-yl)oxy][1,1'-biphenyl]-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-79-1 | |
| Record name | B-[4′-(1-Methylbutoxy)[1,1′-biphenyl]-4-yl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4'-[(Pentan-2-yl)oxy][1,1'-biphenyl]-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1072951-79-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




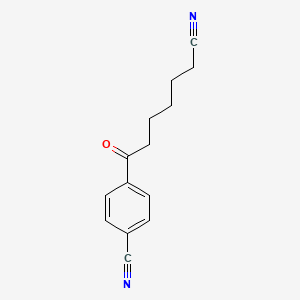
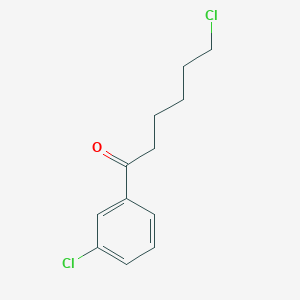

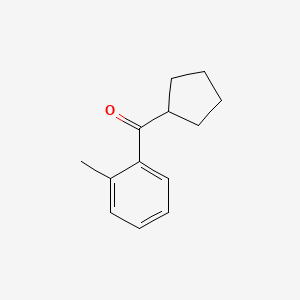
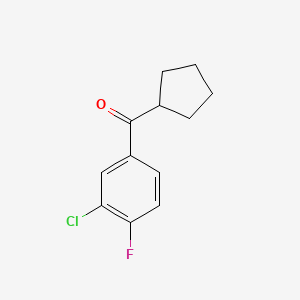
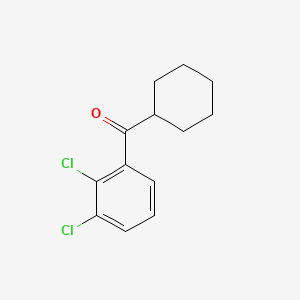
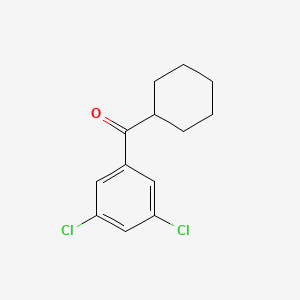
![Cyclobutyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1368629.png)



